1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane is a chemical compound with the molecular formula C21H28N2O4S2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms This compound is characterized by the presence of two sulfonyl groups attached to the diazepane ring, each linked to a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired diazepane derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazepane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The diazepane ring provides a scaffold that can interact with enzymes, receptors, or other proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1,4-bis[2-[(2,4-dimethylphenyl)thio]phenyl]-: This compound is structurally similar but contains thioether groups instead of sulfonyl groups.
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine: Another related compound with a piperazine ring instead of a diazepane ring.
Uniqueness
1,4-Bis(2,4-dimethylbenzenesulfonyl)-1,4-diazepane is unique due to its specific combination of sulfonyl groups and the diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-16-6-8-20(18(3)14-16)28(24,25)22-10-5-11-23(13-12-22)29(26,27)21-9-7-17(2)15-19(21)4/h6-9,14-15H,5,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGTOOTEBXLDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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